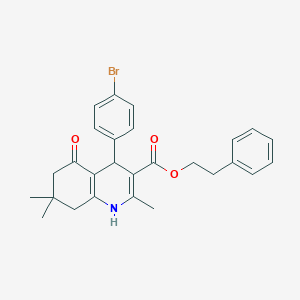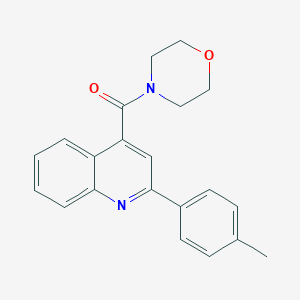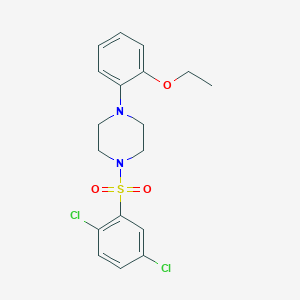
2-Phenylethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In this case, the compound contains aromatic rings and a carbonyl group, which could potentially undergo a variety of reactions. For example, the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of aromatic rings suggests that the compound is likely to be relatively stable and non-reactive. The carbonyl group could potentially make the compound polar, affecting its solubility in different solvents .科学的研究の応用
Synthesis and Structural Analysis
Research has led to the synthesis of a range of compounds structurally related to 2-Phenylethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, exploring their synthesis pathways and crystal structures. These studies contribute to the understanding of their chemical properties and potential as building blocks in pharmaceuticals.
- Synthesis Techniques : Various synthesis techniques, including the Hantzsch reaction, have been employed to create derivatives of hexahydroquinoline, demonstrating their potential in the development of cardiovascular drugs due to their activity on calcium channels (Gupta & Misra, 2008).
- Crystal Structure Analysis : Detailed structural analysis through X-ray diffraction has been conducted to understand the molecular configuration and crystal packing, which is crucial for assessing their interaction potential in biological systems (Da, 2002).
Medicinal Chemistry Applications
The compound and its derivatives have shown promise in medicinal chemistry, particularly as calcium channel antagonists. This activity suggests their potential use in treating cardiovascular diseases.
- Calcium Channel Antagonistic Activity : The synthesized quinoline derivatives have been evaluated for their calcium channel antagonistic activity, indicating their potential therapeutic applications in cardiovascular diseases (Steiger et al., 2014).
- Liquid Crystal Properties : Some derivatives have been investigated for their liquid crystal properties, indicating potential applications beyond medicinal chemistry into materials science for display technologies (Rodrigues et al., 2019).
将来の方向性
特性
IUPAC Name |
2-phenylethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28BrNO3/c1-17-23(26(31)32-14-13-18-7-5-4-6-8-18)24(19-9-11-20(28)12-10-19)25-21(29-17)15-27(2,3)16-22(25)30/h4-12,24,29H,13-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCPLWCTAJFJJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)Br)C(=O)OCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B440246.png)
![Dimethyl 3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B440252.png)
![1-(4-chlorophenyl)-2-(4-ethoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B440253.png)
![(4Z)-2-(4-fluorophenyl)-4-{[(2-methoxy-5-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440260.png)
![2-[4-(methylsulfanyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B440270.png)
![3-(2-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B440284.png)


![2-(Cyclohexanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B440319.png)

![(2E)-4-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B440420.png)
![3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B440428.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dichloroanilino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440467.png)
![5-(4-Chlorobenzoyl)-6-(3,4-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440484.png)